Rovamycin

Description

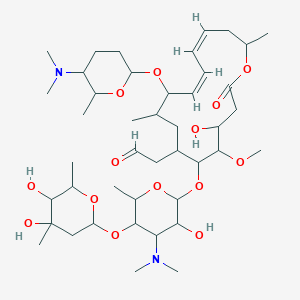

Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.

Properties

Key on ui mechanism of action |

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |

|---|---|

CAS No. |

8025-81-8 |

Molecular Formula |

C43H74N2O14 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |

InChI Key |

ACTOXUHEUCPTEW-OSLILNPBSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Appearance |

White solid |

Color/Form |

Amorphous |

Other CAS No. |

8025-81-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Slightly soluble in water Soluble in most organic solvents |

Synonyms |

Antibiotic 799 IL 5902 IL-5902 IL5902 NSC 55926 NSC 64393 NSC-55926 NSC-64393 NSC55926 NSC64393 Rovamycin Rovamycine Selectomycin Spiramycin Spiramycin Adipate Spiramycine |

vapor_pressure |

9.9X10-31 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Rovamycin mechanism of action on bacterial ribosomes

An In-depth Technical Guide to the Rovamycin-Ribosome Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as Spiramycin) is a 16-membered macrolide antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It selectively targets the 50S subunit of the bacterial ribosome, binding within the nascent peptide exit tunnel (NPET).[2][3][4] This interaction sterically obstructs the passage of the elongating polypeptide chain, leading to a context-dependent translational arrest and premature dissociation of peptidyl-tRNA.[5][6][7] This guide provides a comprehensive overview of this compound's mechanism of action, details the experimental protocols used to elucidate this mechanism, presents quantitative binding data, and visualizes the key molecular interactions and experimental workflows.

The Bacterial Ribosome: A Prime Antibiotic Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for translating mRNA into protein.[3] Its essential role and significant structural differences from eukaryotic 80S ribosomes make it an ideal target for selective antibacterial agents. Key functional sites on the ribosome that are often targeted by antibiotics include the decoding center on the 30S subunit and the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET) on the 50S subunit.[8] this compound belongs to the class of antibiotics that target the NPET.[3]

Core Mechanism of Action of this compound

This compound's primary mechanism involves binding to the 50S ribosomal subunit and physically blocking the nascent peptide exit tunnel. This interference disrupts the elongation phase of protein synthesis.[4]

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

Structural studies have confirmed that macrolides like this compound bind within the upper region of the NPET, a ~100 Å long tunnel that spans the large ribosomal subunit.[2][9] The binding pocket is predominantly formed by segments of domain V of the 23S rRNA, with contributions from ribosomal proteins L4 and L22.[6] Key interactions occur with nucleotides in the vicinity of the peptidyl transferase center, specifically residues like A2058 and A2059, which are critical for macrolide binding.[4][6]

Inhibition of Polypeptide Elongation

By occupying a strategic position within the NPET, this compound creates a steric blockade.[2] As the nascent polypeptide chain is synthesized, it extends from the PTC into the exit tunnel. The presence of the bulky macrolide molecule physically prevents the elongating chain from progressing past a certain length, typically after a few amino acids have been polymerized. This leads to the cessation of translation.[10]

Context-Dependent Ribosome Stalling

The inhibitory action of this compound is not absolute but is highly dependent on the amino acid sequence of the nascent polypeptide chain.[5] Specific peptide motifs can enhance or mitigate the stalling effect.[11] This "context-specific" inhibition occurs because of intricate interactions between the nascent chain, the antibiotic, and the rRNA of the tunnel wall.[9] For certain sequences, the combination of the peptide and the bound drug induces a conformational change in the PTC, which abrogates its ability to catalyze peptide bond formation, leading to ribosome stalling.[11]

The overall mechanism can be visualized as a multi-step process leading to translational arrest.

Caption: this compound's mechanism of action pathway.

Quantitative Analysis

While specific binding constants for this compound are not as widely published as for other macrolides, data for related compounds and general macrolide activity provide a quantitative framework. The inhibitory potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains and the IC50 value in in vitro translation assays.

Table 1: Comparative In Vitro Activity of Macrolides

| Antibiotic | Class | Target Organism | Assay Type | Measured Value (μg/mL) | Reference |

|---|---|---|---|---|---|

| This compound (Spiramycin) | 16-membered Macrolide | S. aureus | Broth Microdilution (MIC) | 0.5 - 2.0 | [12] |

| This compound (Spiramycin) | 16-membered Macrolide | T. gondii | In vitro activity | Not specified | [1][12] |

| Erythromycin (B1671065) | 14-membered Macrolide | S. aureus | Broth Microdilution (MIC) | 0.02 - >128 | [13] |

| Rosamicin | 16-membered Macrolide | S. aureus | Broth Dilution (MIC) | 0.02 - 4.0 | [14] |

| Rosamicin | 16-membered Macrolide | B. fragilis | Broth Dilution (MIC) | ≤ 4.0 | [15] |

| Erythromycin | 14-membered Macrolide | B. fragilis | Broth Dilution (MIC) | > 4.0 (in 24% of strains) |[15] |

Note: MIC values can vary significantly based on the specific strain and resistance mechanisms present.

Key Experimental Protocols

The mechanism of action of this compound has been investigated using a variety of biochemical and structural biology techniques.

Toeprinting (Primer Extension Inhibition) Assay

This assay is used to identify the precise location of a stalled ribosome on an mRNA transcript with single-codon resolution.[5] It provides direct evidence of antibiotic-induced translational arrest.[16]

Methodology:

-

Reaction Setup: An in vitro translation system (e.g., PURE system or S30 extract) is assembled with a specific mRNA template, ribosomes, tRNAs, and amino acids.[17]

-

Inhibitor Addition: The reaction is divided into control (no antibiotic) and experimental samples to which this compound is added at a desired concentration.

-

Translation and Stalling: The reactions are incubated at 37°C to allow translation to initiate and proceed until ribosomes stall at the drug-induced arrest site.[18]

-

Primer Annealing: A DNA primer, radiolabeled at its 5' end, is annealed to the mRNA downstream of the potential stalling site.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

-

Termination: The reverse transcriptase stops (or "toeprints") when it encounters the leading edge of the stalled ribosome, typically 15-16 nucleotides downstream of the codon in the P-site.[16]

-

Analysis: The resulting cDNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The size of the truncated cDNA product in the drug-treated sample precisely maps the ribosome stall site.[17]

References

- 1. This compound | C43H74N2O14 | CID 137704528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Nascent peptide in the ribosome exit tunnel affects functional properties of the A-site of the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 13. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rosamicin: Evaluation In Vitro and Comparison with Erythromycin and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rosamicin: In Vitro Activity Against Anaerobes and Comparison with Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

Spiramycin: A Comprehensive Technical Guide to its Antibacterial and Antiparasitic Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a broad spectrum of activity against various Gram-positive bacteria, some Gram-negative bacteria, and notable antiparasitic efficacy, particularly against Toxoplasma gondii and Cryptosporidium species. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 50S ribosomal subunit in bacteria.[1] This technical guide provides an in-depth analysis of the antibacterial and antiparasitic spectrum of spiramycin, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of Activity

Spiramycin is primarily bacteriostatic, although it can exhibit bactericidal activity at higher concentrations.[2][3] Its activity is most pronounced against Gram-positive cocci and rods. It also shows efficacy against some Gram-negative cocci and atypical pathogens.[4][5]

Quantitative Antibacterial Susceptibility

The in vitro activity of spiramycin against a range of bacterial species is summarized in the following tables, with data presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Spiramycin against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 1.0 | 4.0 | 0.25 - >64 |

| Streptococcus pneumoniae | 0.25 | 1.0 | ≤0.06 - 4.0 |

| Streptococcus pyogenes | 0.12 | 0.5 | ≤0.03 - 2.0 |

| Enterococcus faecalis | 8.0 | 32 | 2.0 - >64 |

| Mycoplasma pneumoniae | 0.12 | 0.25 | 0.06 - 0.5 |

Table 2: In Vitro Activity of Spiramycin against Gram-Negative and Anaerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | 4.0 | 16 | 1.0 - 32 |

| Neisseria gonorrhoeae | 1.0 | 4.0 | 0.25 - 8.0 |

| Campylobacter jejuni | 2.0 | 8.0 | 0.5 - 16 |

| Bacteroides fragilis group | 8.0 | 32 | 2.0 - >128 |

| Clostridium difficile | 4.0 | 16 | 0.5 - 64 |

Antiparasitic Spectrum of Activity

Spiramycin is a key therapeutic agent for toxoplasmosis, particularly in pregnant women, due to its ability to reduce vertical transmission of Toxoplasma gondii.[4] It also demonstrates activity against Cryptosporidium, an intestinal protozoan parasite.[4]

Quantitative Antiparasitic Susceptibility

The in vitro efficacy of spiramycin against parasitic organisms is detailed below.

Table 3: In Vitro Activity of Spiramycin against Parasites

| Parasite Species | Strain | IC₅₀ (µg/mL) |

| Toxoplasma gondii | RH | 3.5 - 8.2 |

| Cryptosporidium parvum | - | 10 - 50 |

Mechanism of Action

Antibacterial Mechanism

The primary antibacterial mechanism of spiramycin involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][1] This interaction occurs within the polypeptide exit tunnel. Unlike some other macrolides that completely block peptide elongation, spiramycin's main effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[3][6] This premature release of the nascent polypeptide chain effectively terminates protein synthesis.

Antiparasitic Mechanism

The precise antiparasitic mechanism of spiramycin is not as well-defined as its antibacterial action. In Toxoplasma gondii, it is thought to inhibit protein synthesis in the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. The apicoplast has its own prokaryote-like ribosomes, which are targets for macrolide antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spiramycin stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Prepare Spiramycin Dilutions: Perform serial two-fold dilutions of the spiramycin stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension from 4-5 fresh colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the spiramycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

In Vitro Anti-Toxoplasma gondii Activity Assay (Plaque Assay)

This protocol is used to determine the inhibitory effect of spiramycin on the lytic cycle of Toxoplasma gondii.[10][11][12]

Materials:

-

Human foreskin fibroblast (HFF) cell line

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Spiramycin stock solution

-

6-well plates

-

Incubator (37°C, 5% CO₂)

-

Crystal violet staining solution

Procedure:

-

Cell Culture: Seed HFF cells in 6-well plates and grow to confluence.

-

Infection: Infect the confluent HFF monolayers with a low number of tachyzoites (e.g., 100-200 tachyzoites per well).

-

Treatment: After 2-4 hours to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of spiramycin. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pyrimethamine).

-

Incubation: Incubate the plates for 7-9 days to allow for plaque formation.

-

Staining and Analysis: Fix the cells with methanol (B129727) and stain with crystal violet. Plaques (zones of host cell lysis) will appear as clear areas. Count the number of plaques in each well and calculate the IC₅₀, the concentration of spiramycin that inhibits plaque formation by 50% compared to the vehicle control.

Conclusion

Spiramycin remains a clinically relevant antibiotic and antiparasitic agent with a well-defined mechanism of action against bacteria. Its unique property of stimulating peptidyl-tRNA dissociation provides a distinct mode of inhibiting protein synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with spiramycin, facilitating further investigation into its therapeutic potential and the development of new macrolide antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resources.amh.net.au [resources.amh.net.au]

- 6. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]

Rovamycin (Spiramycin) as a Core Tool for Studying Toxoplasma gondii Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Targeting the Apicoplast

Spiramycin (B21755), like other macrolide antibiotics, functions by inhibiting protein synthesis.[4] Its action against T. gondii is primarily parasitostatic, meaning it inhibits the parasite's growth and reproduction rather than killing it outright.[1][3] The specific target within the parasite is not the cytoplasmic ribosomes, which are eukaryotic and thus resistant to macrolides, but rather the prokaryotic-like ribosomes found within a unique organelle called the apicoplast.[5][6]

The apicoplast is a non-photosynthetic plastid, essential for the parasite's survival, and is involved in key metabolic pathways such as fatty acid and isoprenoid synthesis. Spiramycin binds to the 50S subunit of the apicoplast's ribosome, blocking the translocation step of protein synthesis.[4][5] This disruption of essential protein production within the apicoplast ultimately halts the parasite's replication and growth.[5][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound against T. gondii has been quantified in both in vitro and in vivo settings. These data are crucial for designing experiments and interpreting results.

Table 1: In Vitro Efficacy of Spiramycin against T. gondii

| Parameter | T. gondii Strain | Host Cell | Value | Exposure Time | Reference |

| IC50 | Not Specified | Mammalian Cells | 218 mg/L | Not Specified | [8] |

| Mortality Rate | RH | - | >90% | 120 min | [9] |

| Mortality Rate | RH | - | >95% | 24 h | [9] |

Note: The mortality rate data was generated using a nanoemulsion formulation of spiramycin (NE-Spi) at a concentration of 250 µg/ml.[9]

Table 2: In Vivo Efficacy of Spiramycin in Murine Models of Toxoplasmosis

| Mouse Model | T. gondii Strain | Dosage (mg/kg/day) | Treatment Duration | Key Findings | Reference |

| Acute Toxoplasmosis | RH | 100 - 200 | Not specified | Limited effect, dose-dependent prolongation of survival, but unable to prevent death. | [10][11] |

| Acute Toxoplasmosis | Me49 | 100 | 3 weeks | Significantly enhanced protection and markedly reduced brain cyst burden. | [10][12] |

| Acute Toxoplasmosis | Me49 | 200 | 4 weeks | Significantly enhanced protection and markedly reduced brain cyst burden. | [10][12] |

| Chronic Toxoplasmosis | Me49 | 200 | 3 weeks | Significantly decreased brain cyst burdens 2 weeks and 6 months post-treatment. | [10][12] |

| Acute Toxoplasmosis | RH | 200 | 7 days | Significant reduction in the number of tachyzoites in peritoneal fluid. | [13] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying T. gondii pathogenesis with this compound.

Protocol: In Vitro Susceptibility of T. gondii Tachyzoites

This protocol assesses the direct effect of this compound on the viability of extracellular tachyzoites.

Objective: To determine the mortality rate of T. gondii tachyzoites upon exposure to this compound.

Materials:

-

T. gondii tachyzoites (e.g., RH strain)

-

This compound (Spiramycin) stock solution

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Trypan Blue dye (0.4%)

-

Hemocytometer or flow cytometer

-

Microcentrifuge tubes

Methodology:

-

Parasite Preparation: Harvest tachyzoites from the peritoneal cavity of an infected mouse in PBS. Centrifuge at low speed (e.g., 500 rpm for 5 minutes) to pellet host cells. Collect the supernatant containing the tachyzoites.[14]

-

Parasite Counting: Count the viable tachyzoites using a hemocytometer and Trypan Blue exclusion. Adjust the concentration to 1.5 x 10^6 tachyzoites/ml in PBS.[15]

-

Drug Exposure: Prepare serial dilutions of this compound in sterile microcentrifuge tubes. A common concentration to test for high mortality is 250 µg/ml.[9]

-

Incubation: Add 50 µl of the parasite suspension to each tube containing the different this compound concentrations. Include a control tube with distilled water or PBS instead of the drug.[15]

-

Time Points: Incubate the tubes at room temperature for various durations (e.g., 30, 60, 90, 120 minutes, and 24 hours).[9]

-

Viability Assessment: At each time point, mix a small aliquot of the parasite suspension with Trypan Blue dye. Count the number of dead (blue) and live (clear) parasites using a hemocytometer to determine the mortality rate.[15] Alternatively, use flow cytometry for a more quantitative analysis.[9]

Protocol: In Vivo Murine Model of Chronic Toxoplasmosis

This protocol is designed to evaluate the efficacy of this compound in reducing the parasite burden in a chronically infected host, which mimics the latent stage of the disease in humans.

Objective: To quantify the reduction in T. gondii brain cysts in chronically infected mice following this compound treatment.

Materials:

-

This compound (Spiramycin).

-

Oral gavage needles.

-

Brain homogenization buffer.

-

Microscope slides.

Methodology:

-

Infection: Infect mice by oral gavage with a defined number of T. gondii Me49 cysts (e.g., 10 cysts per mouse).[10]

-

Establishment of Chronic Phase: Allow the infection to establish for a period of 1 to 3 months to ensure the formation of brain cysts.[10][16]

-

Group Allocation: Divide the mice into at least two groups: a treatment group and an infected-untreated control group.

-

Treatment: Prepare a solution of this compound in a suitable vehicle (e.g., saline). Administer the drug daily via oral gavage to the treatment group. A proven effective regimen is 200 mg/kg/day for 3 weeks.[10][12] The control group receives the vehicle only.

-

Post-Treatment Period: After the treatment course, maintain the mice for a set period (e.g., 2 weeks or longer) before assessment.[10]

-

Assessment of Brain Cyst Burden:

-

Euthanize the mice and aseptically remove the brains.

-

Homogenize each brain in a known volume of PBS (e.g., 1-2 ml).[11]

-

Take a defined volume of the brain homogenate (e.g., 25 µl) and place it on a microscope slide.[11]

-

Count the number of cysts under a light microscope.

-

Calculate the total number of cysts per brain for each mouse.

-

-

Data Analysis: Compare the mean brain cyst counts between the this compound-treated group and the untreated control group using appropriate statistical tests (e.g., t-test).

Applications in Pathogenesis Research

The parasitostatic nature of this compound makes it a unique tool for dissecting specific aspects of T. gondii pathogenesis.

-

Studying Congenital Transmission: this compound is widely used to prevent mother-to-child transmission of T. gondii.[17][18] Experimental models, including those in primates, have utilized spiramycin to study its effects on placental infection and fetal outcomes, demonstrating that while it reduces transmission risk, it may not clear an established fetal brain infection.[19][20]

-

Investigating Host Immune Response: By slowing parasite replication without immediately eliminating the parasitic load, this compound allows researchers to study the host's immune response to a controlled, persistent infection. For instance, studies have shown that spiramycin treatment in pregnant women delays the maturation of T. gondii-specific IgG antibodies, likely due to the reduced parasitic load.[21][22]

-

Dissecting Apicoplast Function: As the primary target of this compound is the apicoplast, the drug can be used to study the downstream consequences of apicoplast dysfunction on parasite viability, metabolism, and virulence.

Conclusion

This compound (Spiramycin) is more than a clinical therapeutic; it is a refined instrument for the molecular and immunological dissection of Toxoplasma gondii pathogenesis. Its well-defined, parasitostatic mechanism of action allows for the controlled study of parasite replication, host-parasite interactions, and the critical functions of the apicoplast. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively leverage this compound in their efforts to understand and combat this ubiquitous and clinically significant parasite.

References

- 1. This compound Forte Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]

- 2. [Spiramycin (this compound) in the treatment of toxoplasmosis in pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiramycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cytoplasmic and organellar protein synthesis in Toxoplasma gondii. Implications for the target of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of spiramycin versus aminoguanidine and their combined use in experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Secure Verification [rimi.imi.bg.ac.rs]

- 13. [Investigation of combined effectiveness of spiramycin and beta-glucan in mice models of acute toxoplasmosis and determination of IL-10, IL-12 and TNF-α levels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e-mjm.org [e-mjm.org]

- 15. sid.ir [sid.ir]

- 16. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Forte Tablet: Uses, Side Effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]

- 18. researchgate.net [researchgate.net]

- 19. Effectiveness of spiramycin for treatment of congenital Toxoplasma gondii infection in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prophylaxis of congenital toxoplasmosis. Effects of spiramycin on placental infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spiramycin Treatment of Toxoplasma gondii Infection in Pregnant Women Impairs the Production and the Avidity Maturation of T. gondii-Specific Immunoglobulin G Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spiramycin's Action on Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a notable bacteriostatic and, at higher concentrations, bactericidal effect against a spectrum of gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth technical overview of spiramycin's interaction with gram-positive bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows. While spiramycin has a long history of clinical use, this document aims to consolidate current technical knowledge and provide a framework for future research into its specific effects on bacterial signaling and virulence.

Mechanism of Action

Spiramycin exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation.[1] This binding physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[1] The result is a halt in the production of essential proteins, ultimately inhibiting bacterial growth and proliferation. While primarily considered bacteriostatic, spiramycin can exhibit bactericidal activity at higher concentrations.[1]

Antibacterial Spectrum and Efficacy

Spiramycin is effective against a range of gram-positive cocci and rods.[2] Its in vitro activity, as measured by Minimum Inhibitory Concentration (MIC), is often higher than that of 14-membered macrolides like erythromycin.[3] However, this apparent lower in vitro potency is often contrasted by its significant in vivo efficacy, a phenomenon sometimes referred to as the "spiramycin paradox."[3][4] This discrepancy is attributed to its favorable pharmacokinetic properties, including high tissue and intracellular concentrations.[3]

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Spiramycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of spiramycin against key gram-positive pathogens. It is important to note that specific values can vary depending on the strain and the testing methodology (e.g., EUCAST, CLSI).

| Gram-Positive Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | 1.0 - 4.0 | 4.0 - 16.0 | [3] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 - 1.0 | Not Reported | [3] |

| Streptococcus pyogenes | Group A | 0.125 - 0.5 | Not Reported | [2] |

| Enterococcus faecalis | Clinical Isolates | 2.0 - 8.0 | >32.0 | [2] |

Note: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6][7] MBC values are often significantly higher than MIC values, reflecting the bacteriostatic nature of spiramycin at lower concentrations.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of spiramycin on gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Protocol: Broth Microdilution Method[8][9]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Spiramycin Dilutions: A two-fold serial dilution of spiramycin is prepared in a 96-well microtiter plate using CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of spiramycin that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto antibiotic-free agar (B569324) plates. The plates are incubated at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[5][6][7]

Time-Kill Curve Assay

-

Preparation of Cultures: A logarithmic phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Addition of Spiramycin: Spiramycin is added at various multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar to determine the viable bacterial count (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time for each spiramycin concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

-

Exposure to Spiramycin: A logarithmic phase bacterial culture is exposed to a specific concentration of spiramycin (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.

-

Removal of Antibiotic: The antibiotic is rapidly removed by dilution (e.g., 1:1000) or centrifugation and washing.

-

Monitoring of Regrowth: The viable counts of both the treated and control cultures are monitored at regular intervals until the turbidity of the treated culture reaches that of the control.

-

Calculation of PAE: PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Visualization of Pathways and Workflows

Signaling Pathways

While direct evidence of spiramycin's interaction with specific signaling pathways in gram-positive bacteria is limited, its primary mechanism of inhibiting protein synthesis suggests potential downstream effects on virulence gene regulation. The following diagrams illustrate key regulatory networks in Staphylococcus aureus and Streptococcus pneumoniae and hypothesize potential points of spiramycin's indirect influence.

Caption: Hypothetical impact of spiramycin on the S. aureus agr quorum-sensing system.

Caption: Postulated effect of spiramycin on a generic two-component system in S. pneumoniae.

Experimental Workflows

The following diagrams illustrate logical workflows for in vitro and in vivo investigations of spiramycin's efficacy.

Caption: A logical workflow for the in vitro assessment of spiramycin's antibacterial properties.

Caption: A generalized workflow for evaluating spiramycin's efficacy in a murine pneumonia model.[13][15][16][17][18]

Effects on Virulence Factors and Biofilm Formation

Sub-inhibitory concentrations of spiramycin have been shown to modulate the expression of virulence factors in gram-positive bacteria. For instance, it can decrease the adherence of staphylococci and streptococci to buccal cells.[2][19] This effect may be linked to the alteration of surface protein expression due to the disruption of protein synthesis.

Spiramycin also demonstrates activity against biofilm formation.[2] While the precise mechanisms are still under investigation for gram-positive bacteria, the inhibition of protein synthesis likely plays a crucial role by affecting the production of proteins essential for biofilm matrix formation and cell-to-cell adhesion.

Resistance Mechanisms

Resistance to spiramycin in gram-positive bacteria can occur through several mechanisms:

-

Target Site Modification: Methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit can prevent spiramycin from binding effectively. This is a common mechanism of macrolide resistance.[1]

-

Active Efflux: Bacteria may acquire genes encoding efflux pumps that actively transport spiramycin out of the cell, preventing it from reaching its ribosomal target.

-

Drug Inactivation: Enzymatic inactivation of the antibiotic is another potential resistance mechanism.

Interestingly, some strains resistant to 14-membered macrolides (e.g., erythromycin) may remain susceptible to the 16-membered spiramycin, suggesting differences in how these drugs interact with the ribosome and how resistance mechanisms affect them.[1]

Conclusion and Future Directions

Spiramycin remains a relevant antibiotic for the treatment of infections caused by susceptible gram-positive bacteria. Its unique pharmacokinetic profile contributes to its in vivo efficacy. However, a deeper understanding of its interaction with bacterial signaling pathways and the molecular basis of its anti-virulence and anti-biofilm effects is needed. Further research, employing the experimental protocols and workflows outlined in this guide, will be crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting gram-positive pathogens. Future investigations should focus on generating comprehensive quantitative data on a wider range of clinical isolates and elucidating the specific molecular targets of spiramycin beyond the ribosome.

References

- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microchemlab.com [microchemlab.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. megumed.de [megumed.de]

- 16. mdpi.com [mdpi.com]

- 17. Animal models of Streptococcus pneumoniae disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of spiramycin on adhesiveness and phagocytosis of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

Rovamycin (Spiramycin): A Technical Guide to its Discovery, History, and Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and antimicrobial research of Rovamycin, the brand name for the macrolide antibiotic Spiramycin (B21755). This document provides a comprehensive overview of its journey from a soil microorganism to a clinically relevant therapeutic agent, with a focus on the scientific data and experimental methodologies that have defined its understanding.

Discovery and History

Spiramycin was first isolated in 1954 by Pinnert-Sindico from a soil sample containing the bacterium Streptomyces ambofaciens.[1][2] This discovery marked the addition of a new 16-membered ring macrolide to the growing arsenal (B13267) of antibiotics.[1][2] The initial oral preparations of spiramycin became available for clinical use in 1955, with a parenteral form introduced in 1987.[2] Known for its distinctive "spiramycin paradox," where its in vivo efficacy surpasses its in vitro activity, spiramycin has carved a niche in treating various bacterial and parasitic infections.[3] This phenomenon is largely attributed to its high affinity for tissues, leading to concentrations within tissues that are many times higher than in serum.[4]

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, it targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[1] This binding event interferes with the translocation step of protein elongation, effectively halting the growth of the polypeptide chain and preventing the synthesis of essential proteins required for bacterial growth and replication.[1]

Antimicrobial Spectrum and Efficacy

Spiramycin demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria. It is also effective against some Gram-negative cocci and various atypical pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin for Various Pathogens

| Microorganism | MIC Range (µg/mL) |

| Staphylococcus spp. | 0.031 - 0.063[1] |

| Mycoplasma synoviae | 0.0625[5][6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetics and Tissue Distribution

A key characteristic of spiramycin is its excellent tissue penetration and accumulation, leading to prolonged therapeutic effects.

Table 2: Pharmacokinetic Parameters of Spiramycin in Chickens (17 mg/kg dose)

| Parameter | Intravenous (IV) | Oral |

| AUC (µg*h/mL) | 29.94 ± 4.74[5][7] | 23.11 ± 1.83[5][7] |

| Cmax (µg/mL) | - | 4.78[5] |

| Tmax (h) | - | 2[5] |

| Oral Bioavailability (%) | - | 77.18[5][8] |

| Plasma Protein Binding (%) | 34.60 ± 1.28[5] | 34.60 ± 1.28[5] |

Table 3: Pharmacokinetic Parameters of Spiramycin in Humans

| Route | Dose | Cmax (mg/L) | Tmax (h) | Vdss (L/kg) | Bioavailability (%) |

| IV | 500 mg | 1.54 - 3.10[9] | - | 5.6[9] | - |

| Oral | 15-30 mg/kg | 0.96 - 1.65[2] | 3 - 4[2] | - | 30 - 39[2] |

Table 4: Tissue Distribution of Spiramycin in Rats (Oral Dose)

| Tissue | Concentration Relative to Plasma (2.5 h post-dose) |

| Various Tissues | 6 to 215 times higher than plasma[10] |

| Spleen (60 h post-dose) | 69.4 nmol/g[10] |

Note: Vdss = Volume of distribution at steady state.

Experimental Protocols

Isolation of Spiramycin from Streptomyces ambofaciens (General Protocol)

-

Inoculum Preparation: A pure culture of Streptomyces ambofaciens is grown in a suitable broth medium to generate a sufficient biomass for inoculation.

-

Fermentation: The inoculum is transferred to a larger fermentation vessel containing a sterile, optimized production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize spiramycin production.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compound (spiramycin) is then extracted from the fermentation broth using a suitable organic solvent.

-

Purification: The crude extract is subjected to a series of purification steps, which may include techniques like liquid-liquid extraction and column chromatography, to isolate spiramycin from other metabolites.

-

Crystallization and Characterization: The purified spiramycin is crystallized, and its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of spiramycin against a specific bacterial strain is determined using standardized methods such as broth microdilution or agar (B569324) dilution.

Broth Microdilution Method (General Protocol):

-

Preparation of Antimicrobial Solution: A stock solution of spiramycin is prepared and serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of spiramycin that completely inhibits the visible growth of the bacterium.[11]

Quantification of Spiramycin in Biological Samples (HPLC Method)

The concentration of spiramycin in plasma and tissue samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method.

General HPLC Protocol:

-

Sample Preparation: Plasma or tissue homogenates are subjected to a protein precipitation and/or liquid-liquid extraction step to remove interfering substances and extract spiramycin.

-

Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable analytical column (e.g., C18). A mobile phase, typically a mixture of an acidic buffer and an organic solvent, is used to separate spiramycin from other components.

-

Detection: Spiramycin is detected using a UV detector at a specific wavelength (e.g., 232 nm).[6]

-

Quantification: The concentration of spiramycin in the sample is determined by comparing its peak area to a standard curve generated using known concentrations of a spiramycin reference standard.

Conclusion

Since its discovery over half a century ago, this compound (Spiramycin) has remained a valuable therapeutic agent. Its unique pharmacokinetic profile, characterized by remarkable tissue penetration, distinguishes it from other macrolides and underpins its clinical efficacy. The ongoing study of its mechanism of action and antimicrobial spectrum continues to be relevant in an era of increasing antimicrobial resistance. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that have been instrumental in the research and development of this important antibiotic.

References

- 1. toku-e.com [toku-e.com]

- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of spiramycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue distribution of bitespiramycin and spiramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

Rovamycin (Spiramycin): A Technical Guide to its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rovamycin, the brand name for the macrolide antibiotic spiramycin (B21755), is a complex antimicrobial agent characterized by a dual mechanism of action that exhibits both bacteriostatic and, under specific conditions, bactericidal effects. This technical guide provides an in-depth analysis of these properties, detailing the molecular mechanisms, quantitative data on its efficacy, and the experimental protocols used for its evaluation. The guide also explores the immunomodulatory effects of this compound through its interaction with cellular signaling pathways and presents standardized workflows for its in vitro assessment.

Introduction: The Dual Nature of this compound

This compound is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is primarily known for its bacteriostatic action, which inhibits the growth and replication of susceptible bacteria.[2] However, at higher concentrations, it can exert a bactericidal effect, leading to bacterial cell death.[3] This dual nature makes this compound a versatile therapeutic agent, particularly effective against Gram-positive cocci and some Gram-negative bacteria.[4] Understanding the nuances of its bacteriostatic versus bactericidal activity is crucial for its optimal use in clinical settings and for the development of new antimicrobial strategies.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial action of this compound involves the inhibition of protein synthesis within the bacterial cell.[1] This process can be summarized in the following steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 50S subunit of the bacterial ribosome. This binding site is located near the peptidyl transferase center and the exit tunnel for newly synthesized peptides.

-

Inhibition of Translocation: The binding of this compound sterically hinders the translocation step of protein synthesis. This prevents the ribosome from moving along the messenger RNA (mRNA) to the next codon, thereby halting the elongation of the polypeptide chain.

-

Premature Dissociation of Peptidyl-tRNA: Evidence suggests that this compound may also promote the premature dissociation of peptidyl-tRNA from the ribosome. This action further disrupts protein synthesis and contributes to its bacteriostatic effect.

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Quantitative Data: MIC and MBC Values

The distinction between bacteriostatic and bactericidal activity is quantified by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

The following tables summarize the reported MIC and MBC values for this compound against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria [5]

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 2.5 - 80 |

| Streptococcus pyogenes | ≤0.031 - >64 |

| Streptococcus pneumoniae | ≤0.031 - >64 |

| Mycoplasma pneumoniae | ≤0.015 - 0.25 |

| Enterococcus faecalis | 10 |

| Bacillus subtilis | 5 |

| Escherichia coli | 80 |

| Pseudomonas aeruginosa | >80 |

| Haemophilus influenzae | - |

| Legionella pneumophila | - |

| Chlamydia trachomatis | - |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Species | MBC Range (µg/mL) | Reference |

| Staphylococcus aureus | 4-8 times higher than MIC | [3] |

| Streptococcus pyogenes | 0.015 (MBC90) | [6] |

Note: Comprehensive MBC data for this compound is less readily available in the literature compared to MIC data.

Experimental Protocols

The determination of MIC and MBC values is performed using standardized laboratory procedures, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a generalized method for determining the MIC of this compound.

Materials:

-

This compound (spiramycin) stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.

Procedure:

-

Subculturing:

-

From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10-100 µL aliquot.

-

Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

-

Incubation:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

-

Interpretation:

-

Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

-

The following diagram illustrates the experimental workflow for determining MIC and MBC.

References

- 1. goldbio.com [goldbio.com]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

Spiramycin's Efficacy Against Intracellular Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a macrolide antibiotic, has demonstrated significant activity against a range of clinically important intracellular pathogens. Its ability to accumulate within host cells contributes to its efficacy in treating infections that are often challenging to eradicate with conventional antibiotics. This technical guide provides an in-depth overview of spiramycin's activity against key intracellular pathogens, including Toxoplasma gondii, Cryptosporidium parvum, Chlamydia trachomatis, and Legionella pneumophila. It consolidates quantitative data from in vitro and in vivo studies, details experimental protocols for assessing spiramycin's efficacy, and visualizes its mechanism of action and relevant experimental workflows.

Introduction

Intracellular pathogens pose a significant therapeutic challenge as they reside within host cells, shielded from many components of the immune system and antimicrobial agents that have poor cellular penetration. Spiramycin, a 16-membered ring macrolide, is notable for its high tissue and intracellular concentrations, a phenomenon often referred to as the "spiramycin paradox," where its in vivo efficacy surpasses its modest in vitro activity[1]. This guide delves into the scientific evidence supporting the use of spiramycin against various intracellular pathogens, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Spiramycin's primary mechanism of action is the inhibition of protein synthesis in susceptible microorganisms. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation[2][3]. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of the pathogen, but can be bactericidal at higher concentrations[2].

Activity Against Specific Intracellular Pathogens

Toxoplasma gondii

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis. Spiramycin is a first-line treatment for pregnant women with acute toxoplasmosis to prevent mother-to-child transmission[4].

Quantitative Data:

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 2.18 mg/L | Mammalian cells | [5] |

| In Vivo Efficacy | Prolonged survival in mice | Mouse model (Beverley strain) | [5] |

| Clinical Efficacy | Reduces risk of congenital transmission | Pregnant women | [4] |

Experimental Protocols:

A common in vitro method to assess the anti-toxoplasmal activity of spiramycin is the plaque reduction assay.

Protocol: Toxoplasma gondii Plaque Reduction Assay

-

Cell Culture: Culture human foreskin fibroblasts (HFF) or Vero cells in a suitable medium until a confluent monolayer is formed in 24-well plates.

-

Parasite Preparation: Harvest tachyzoites of a virulent T. gondii strain (e.g., RH strain) from infected cell cultures.

-

Infection: Infect the confluent cell monolayers with a standardized number of tachyzoites (e.g., 100-200 tachyzoites per well) to produce clearly visible plaques.

-

Drug Treatment: After a 2-4 hour incubation period to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of spiramycin. Include a drug-free control.

-

Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol (B129727) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each spiramycin concentration compared to the control. The IC50 value is determined from the dose-response curve.

Cryptosporidium parvum

Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease that can be severe in immunocompromised individuals. The efficacy of spiramycin against Cryptosporidium has shown variable results in clinical trials[5][6][7].

Quantitative Data:

| Study Population | Dosage | Outcome | Reference |

| AIDS patients | 1g, 3-4 times daily | 3/13 patients apparently cured | [6] |

| AIDS patient (N of 1 trial) | Not specified | No clinical or microbiological effect | [5][8] |

| Infants | 100 mg/kg/day for 10 days | Shorter duration of diarrhea and oocyst excretion vs. placebo | [9] |

| Infants | Not specified | Not effective in treating diarrhea | [7] |

Experimental Protocols:

In vitro cultivation of C. parvum is challenging, but models using human intestinal epithelial cell lines like HCT-8 are commonly used for drug screening.

Protocol: In Vitro Drug Susceptibility Testing of Cryptosporidium parvum in HCT-8 Cells

-

Cell Culture: Grow HCT-8 cells in 96-well plates to 80-90% confluency.

-

Oocyst Excystation: Treat C. parvum oocysts with a solution such as sodium hypochlorite (B82951) or acidic Hanks' balanced salt solution to induce excystation of sporozoites.

-

Infection: Inoculate the HCT-8 cell monolayers with the excysted sporozoites.

-

Drug Treatment: After a few hours of incubation to allow for invasion, remove the inoculum and add fresh medium containing various concentrations of spiramycin.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Quantification of Infection: Fix the cells and stain with a fluorescently labeled antibody against Cryptosporidium or a specific lectin. The number of parasites or infected cells is then quantified using fluorescence microscopy or an automated imaging system.

-

Data Analysis: Determine the reduction in parasite numbers at different drug concentrations to calculate inhibitory concentrations (e.g., IC50).

Chlamydia trachomatis

Chlamydia trachomatis is an obligate intracellular bacterium and a common cause of sexually transmitted infections. Spiramycin has demonstrated good activity against C. trachomatis in both in vitro and in vivo models[10][11].

Quantitative Data:

| Parameter | Value | Cell Line/Model | Reference |

| MLC | 0.5 µg/ml | McCoy cells | [5] |

| In Vivo Efficacy | 100% clinical cure | Mouse model (50 mg/kg) | [10][11] |

| Clinical Cure Rate | 98% (125 of 128 patients) | Human genital infections | [12] |

Experimental Protocols:

The susceptibility of C. trachomatis to antibiotics is typically determined by assessing the inhibition of inclusion formation in cell culture.

Protocol: Spiramycin Susceptibility Testing of Chlamydia trachomatis in McCoy Cells

-

Cell Culture: Seed McCoy cells onto coverslips in 24-well plates and grow to confluency. The cells can be pre-treated with cycloheximide (B1669411) to enhance chlamydial growth.

-

Infection: Inoculate the McCoy cell monolayers with a standardized inoculum of C. trachomatis elementary bodies. Centrifugation of the plates can enhance infection efficiency.

-

Drug Exposure: After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial twofold dilutions of spiramycin.

-

Incubation: Incubate the infected cultures for 48-72 hours to allow for the development of chlamydial inclusions.

-

Inclusion Staining and Counting: Fix the cells with methanol and stain the inclusions using immunofluorescence with a specific anti-chlamydial antibody or with iodine.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of spiramycin that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the drug-free control[9].

Legionella pneumophila

Legionella pneumophila, the causative agent of Legionnaires' disease, is a facultative intracellular bacterium that replicates within alveolar macrophages. Spiramycin is effective against L. pneumophila due to its ability to accumulate in these phagocytic cells.

Quantitative Data:

| Parameter | Value | Cell Line/Model | Reference |

| Cellular/Extracellular Ratio | 21.3 ± 8.7 (at 5 mg/l) 23.8 ± 8.7 (at 50 mg/l) | Human alveolar macrophages | |

| In Vivo Survival Rate | 100% (1 LD50 challenge) 87.5% (10 LD50 challenge) | Guinea pig model (150 mg/kg/day) |

Experimental Protocols:

The intracellular activity of spiramycin against L. pneumophila can be assessed using a macrophage infection model.

Protocol: Intracellular Killing Assay of Legionella pneumophila in Macrophages

-

Macrophage Culture: Seed a macrophage cell line (e.g., THP-1 derived macrophages or primary alveolar macrophages) in multi-well plates and allow them to adhere.

-

Bacterial Preparation: Grow L. pneumophila to the post-exponential phase, as these bacteria are most infectious.

-

Infection: Infect the macrophage monolayers with L. pneumophila at a specific multiplicity of infection (MOI). Synchronize the infection by centrifugation.

-

Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells and treat with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

-

Spiramycin Treatment: Wash the cells to remove the non-penetrating antibiotic and add fresh medium containing various concentrations of spiramycin.

-

Quantification of Intracellular Bacteria: At different time points, lyse the macrophages with a mild detergent (e.g., saponin) to release the intracellular bacteria. Plate serial dilutions of the lysate on appropriate agar (B569324) plates (e.g., BCYE agar) to determine the number of colony-forming units (CFU).

-

Data Analysis: Compare the CFU counts from spiramycin-treated wells to untreated control wells to determine the extent of intracellular killing.

Immunomodulatory Effects and Cellular Accumulation

Spiramycin not only directly inhibits pathogen growth but also exhibits immunomodulatory properties that may contribute to its in vivo efficacy.

Immunomodulatory Effects:

-

Cytokine Modulation: In Toxoplasma gondii-infected human trophoblastic cells, spiramycin treatment has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and IL-4, while decreasing levels of the pro-inflammatory cytokine IFN-γ.

-

Phagocytosis: Spiramycin can enhance the phagocytic capacity of polymorphonuclear leukocytes (PMNs) against certain bacteria. At therapeutic concentrations, it has also been shown to increase the generation of superoxide (B77818) anions by stimulated PMNs, potentially boosting their bactericidal activity.

Cellular Accumulation:

A key factor in spiramycin's effectiveness against intracellular pathogens is its ability to accumulate to high concentrations within host cells, particularly phagocytes[1]. The cellular-to-extracellular concentration ratio can be greater than 20-fold in alveolar macrophages. This high intracellular concentration allows spiramycin to reach effective levels at the site of infection, even if its activity in standard in vitro tests appears modest.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro intracellular killing assay, a fundamental method for evaluating the efficacy of antibiotics like spiramycin against intracellular pathogens.

Conclusion

Spiramycin remains a valuable therapeutic agent against a variety of intracellular pathogens. Its unique pharmacokinetic profile, characterized by high intracellular accumulation, combined with direct antimicrobial activity and potential immunomodulatory effects, provides a strong rationale for its clinical use and further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to better understand and exploit the therapeutic potential of spiramycin in the context of intracellular infections. Further research is warranted to fully elucidate its interactions with host cell signaling pathways and to optimize its use in combination therapies.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Antimicrobial Activity and Mechanism of Functionalized Quantum Dots [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antibiotic Susceptibility of Environmental Legionella pneumophila Strains Isolated in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.protocols.io [content.protocols.io]

- 7. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 8. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An interpretable machine learning approach to identify mechanism of action of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Legionella Pneumophila Transcriptome during Intracellular Multiplication in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genetic Blueprint of Spiramycin Production in Streptomyces ambofaciens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate genetic machinery governing the biosynthesis of spiramycin (B21755) in Streptomyces ambofaciens, a soil-dwelling bacterium responsible for producing this medically important 16-membered macrolide antibiotic. This document provides a comprehensive overview of the spiramycin biosynthetic gene cluster, the key regulatory networks that control its expression, and detailed experimental protocols for its study and manipulation.

The Spiramycin Biosynthetic Gene Cluster: A Coordinated Assembly Line

The production of spiramycin is orchestrated by a large, contiguous cluster of genes spanning over 85 kb of the S. ambofaciens chromosome.[1] This cluster houses the genetic instructions for the entire biosynthetic pathway, from the synthesis of the polyketide backbone to the intricate tailoring and glycosylation steps that yield the final active compound.

The core of the spiramycin molecule is a polyketide lactone ring called platenolide, which is assembled by a type I polyketide synthase (PKS).[1] To this scaffold, three deoxyhexose sugars—mycaminose, forosamine, and mycarose—are sequentially attached, a process crucial for the antibiotic's biological activity.[2] The gene cluster contains not only the PKS and glycosyltransferase genes but also genes responsible for the biosynthesis of the sugar moieties, resistance to spiramycin, and the regulation of the entire cluster.[1]

Regulatory Network: Orchestrating Spiramycin Synthesis

The expression of the spiramycin biosynthetic genes is tightly controlled by a sophisticated regulatory network. Two key pathway-specific positive regulatory genes, srmR (srm22) and srm40, play a pivotal role in activating spiramycin production.[1][2][3]

Disruption of either srmR or srm40 completely abolishes spiramycin production, highlighting their essential role in the biosynthetic pathway.[3] Conversely, overexpression of these genes leads to a significant increase in spiramycin yield.[2][3] Gene expression analyses have revealed a hierarchical regulatory cascade where SrmR is required for the transcription of srm40. Srm40 then acts as a direct activator for the majority, if not all, of the other spiramycin biosynthetic genes.[1][3]

Quantitative Insights into Gene Regulation

Genetic manipulation of the key regulatory genes has a profound and quantifiable impact on spiramycin production. The following table summarizes the effects of gene deletion and overexpression on spiramycin yield.

| Genetic Modification | Strain | Spiramycin Production (mg/L) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | S. ambofaciens | 100 (normalized) | 1.0 | [3] |

| ΔsrmR (srm22) | S. ambofaciens | 0 | 0 | [3] |

| Δsrm40 | S. ambofaciens | 0 | 0 | [3] |

| Overexpression of srmR (srm22) | S. ambofaciens | 180 | 1.8 | [3] |

| Overexpression of srm40 | S. ambofaciens | Increased | >1.0 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of spiramycin biosynthesis in S. ambofaciens.

Gene Inactivation by PCR Targeting

This protocol outlines the generation of in-frame gene deletions in S. ambofaciens using a PCR-based approach. This method relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Materials:

-

S. ambofaciens wild-type strain

-

Cosmid library of S. ambofaciens

-

E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

-

E. coli ET12567/pUZ8002 (non-methylating strain for conjugation)

-

Plasmids carrying the desired antibiotic resistance cassette flanked by FRT sites (e.g., pIJ773)

-

Oligonucleotide primers with 39-nucleotide extensions homologous to the regions flanking the target gene

-

Appropriate antibiotics (apramycin, kanamycin, chloramphenicol, nalidixic acid)

-

Standard media for E. coli and Streptomyces growth (LB, SOB, MS agar)

-

Reagents for PCR, plasmid DNA isolation, and electroporation

Procedure:

-

Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides that are homologous to the sequences immediately upstream and downstream of the target gene's coding sequence, respectively. The 3' ends of the primers should be designed to amplify the chosen antibiotic resistance cassette.

-

PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the antibiotic resistance cassette. Purify the PCR product.

-

λ Red-Mediated Recombination in E. coli:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid containing the target gene.

-

Electroporate the purified PCR product into the competent cells.

-

Select for recombinant clones on LB agar (B569324) containing the appropriate antibiotics (for both the cosmid and the disruption cassette).

-

-

Identification of Recombinant Cosmids: Isolate cosmid DNA from the selected clones and verify the correct gene replacement by restriction digestion and PCR analysis.

-

Intergeneric Conjugation:

-

Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Grow the E. coli donor strain and S. ambofaciens recipient strain to the appropriate growth phase.

-

Mix the donor and recipient cells and plate them on MS agar.

-

Overlay the plates with nalidixic acid (to kill the E. coli donor) and the antibiotic corresponding to the disruption cassette.

-

-

Selection and Verification of Mutants:

-

Incubate the plates until exconjugants appear.

-

Isolate individual exconjugants and screen for the desired double-crossover mutants (sensitive to the cosmid's antibiotic marker).

-

Confirm the gene deletion in the S. ambofaciens mutant by PCR and Southern blot analysis.

-

RNA Extraction and RT-PCR for Gene Expression Analysis

This protocol describes the isolation of high-quality total RNA from S. ambofaciens and subsequent analysis of gene expression by reverse transcription PCR (RT-PCR).

Materials:

-

S. ambofaciens culture grown to the desired time point

-

Liquid nitrogen

-

Sterile pestle and mortar

-